

An In-depth Technical Guide to the Physical Properties of 3-Bromopropylamine Hydrobromide

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Compound of Interest

Compound Name: 3-Bromopropylamine

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Introduction

3-Bromopropylamine hydrobromide is a key bifunctional reagent utilized extensively in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a primary amine and a bromoalkane, rendering it a versatile building block for the introduction of a propylamine moiety. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its application in a synthetic workflow.

Core Physical and Chemical Properties

The fundamental identifiers and properties of **3-Bromopropylamine** hydrobromide are summarized below.

Identifier	Value
CAS Number	5003-71-4[1]
Molecular Formula	C ₃ H ₉ Br ₂ N[1]
Molecular Weight	218.92 g/mol [1]
Appearance	White to off-white or brown crystalline powder/chunks.[2] It is also described as hygroscopic.[3]
IUPAC Name	3-bromopropan-1-amine;hydrobromide[1]

Quantitative Physical Data

The following tables present key quantitative physical properties of **3-Bromopropylamine** hydrobromide, crucial for its handling, storage, and application in experimental settings.

Table 1: Thermal Properties

Property	Value
Melting Point	171-172 °C
Boiling Point	150.6 °C at 760 mmHg
Flash Point	44.9 °C

Table 2: Solubility

Property	Value
Water Solubility	50 mg/mL

Table 3: Spectroscopic Data

Spectrum Type	Details
^1H NMR	(400 MHz, DMSO- d_6) δ : 8.0 (s, 3H, NH_3^+), 3.63 (t, $J=6.5$ Hz, 2H, CH_2Br), 2.92 (t, $J=7.6$ Hz, 2H, CH_2NH_3^+), 2.13 (p, $J=7.0$ Hz, 2H, $\text{CH}_2\text{CH}_2\text{CH}_2$) [2]
^{13}C NMR	(DMSO- d_6) δ : 38.1 (CH_2NH_3^+), 31.8 (CH_2Br), 30.2 ($\text{CH}_2\text{CH}_2\text{CH}_2$)
IR Spectroscopy	Key absorptions are expected for N-H stretching of the ammonium salt, C-H stretching, and C-Br stretching. The spectra are typically run using a KBr wafer or as a nujol mull.[1]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of **3-Bromopropylamine** hydrobromide.

Melting Point Determination

The melting point of **3-Bromopropylamine** hydrobromide is determined using the capillary method with a calibrated digital melting point apparatus.[4]

Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]
- The capillary tube is placed in the heating block of the melting point apparatus.[4]
- The sample is heated at a rapid rate initially to determine an approximate melting range.[6]
- The apparatus is allowed to cool, and a second sample is prepared.[7]
- The second sample is heated rapidly to about 10-15 °C below the approximate melting point.
[6]

- The heating rate is then reduced to 1-2 °C per minute.[6]
- The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[7]

Solubility Determination

The aqueous solubility of **3-Bromopropylamine** hydrobromide is determined by the equilibrium solubility method.[8]

Procedure:

- An excess amount of **3-Bromopropylamine** hydrobromide is added to a known volume of deionized water in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **3-Bromopropylamine** hydrobromide in the clear filtrate is determined using a suitable analytical method, such as gravimetric analysis after solvent evaporation or by titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are acquired to confirm the chemical structure of **3-Bromopropylamine** hydrobromide.

Procedure:

- A sample of **3-Bromopropylamine** hydrobromide (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- The tube is placed in the NMR spectrometer.

- For ^1H NMR, the spectrum is acquired at a frequency of 400 MHz. Key parameters such as chemical shift (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are recorded.[2]
- For ^{13}C NMR, the spectrum is acquired, and the chemical shifts of the carbon atoms are recorded.

Infrared (IR) Spectroscopy

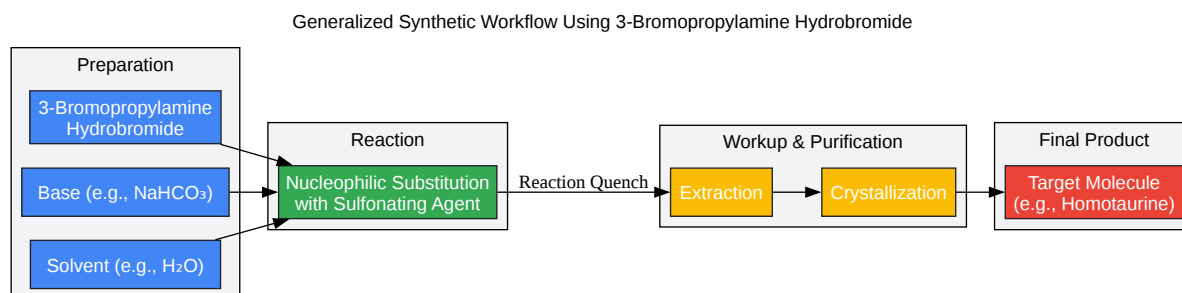
IR spectroscopy is used to identify the functional groups present in **3-Bromopropylamine** hydrobromide.

Procedure (KBr Pellet Method):

- A small amount of **3-Bromopropylamine** hydrobromide is finely ground with anhydrous potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The pellet is placed in the sample holder of an FTIR spectrometer.
- The IR spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Application in Synthesis: A Workflow Example

3-Bromopropylamine hydrobromide is a valuable precursor in the synthesis of various molecules. One such application is in the preparation of Homotaurine (3-aminopropanesulfonic acid), a compound that has been investigated for its potential neuroprotective effects.[9] The following diagram illustrates a generalized workflow for such a synthetic application.



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Caption: Synthetic workflow for the utilization of **3-Bromopropylamine** hydrobromide.

This workflow highlights the key stages in a typical synthesis involving **3-Bromopropylamine** hydrobromide, from the initial reaction setup to the isolation of the final product. The specific reagents and conditions would be optimized for the desired target molecule.

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